Stannane, bis(2-methyl-2-phenylpropyl)oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, bis(2-methyl-2-phenylpropyl)oxo- is a chemical compound with the molecular formula C20H26OSn. It is a type of organotin compound, which means it contains tin atoms bonded to carbon atoms. Organotin compounds are widely used in various industrial and research applications due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, bis(2-methyl-2-phenylpropyl)oxo- typically involves the reaction of tin(IV) chloride with 2-methyl-2-phenylpropyl alcohol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
SnCl4+2C9H12OH→Sn(C9H12O)2+2HCl
Industrial Production Methods
In industrial settings, the production of Stannane, bis(2-methyl-2-phenylpropyl)oxo- involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, bis(2-methyl-2-phenylpropyl)oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The organotin moiety can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
Stannane, bis(2-methyl-2-phenylpropyl)oxo- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of Stannane, bis(2-methyl-2-phenylpropyl)oxo- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Stannane, bis(2-methylpropyl)oxo-
- Stannane, bis(2-phenylpropyl)oxo-
- Stannane, bis(2-methyl-2-phenylbutyl)oxo-
Uniqueness
Stannane, bis(2-methyl-2-phenylpropyl)oxo- is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its combination of methyl and phenyl groups provides a balance of steric and electronic effects, making it suitable for various applications .
Eigenschaften
CAS-Nummer |
60268-12-4 |
---|---|
Molekularformel |
C20H26OSn |
Molekulargewicht |
401.1 g/mol |
IUPAC-Name |
bis(2-methyl-2-phenylpropyl)-oxotin |
InChI |
InChI=1S/2C10H13.O.Sn/c2*1-10(2,3)9-7-5-4-6-8-9;;/h2*4-8H,1H2,2-3H3;; |
InChI-Schlüssel |
KKMCHPIGCYMHAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C[Sn](=O)CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.